m-Benzyl-o-xylol
Description
Contextualization within Aromatic Hydrocarbon Chemistry and Arylalkane Research
Aromatic hydrocarbons are fundamental organic compounds characterized by the presence of one or more benzene (B151609) rings. Within this broad category, arylalkanes, also known as arenes, are a significant subgroup distinguished by an alkyl group bonded to an aromatic ring. The study of arylalkanes is crucial in organic synthesis and industrial chemistry, as they serve as intermediates in the production of a wide array of materials. marquette.edursc.orgrsc.org
m-Benzyl-o-xylol is a specific type of arylalkane known as a dimethyldiphenylmethane (DMDPM). The benzylation of o-xylene (B151617) results in the formation of two primary isomers: 3,4-dimethyldiphenylmethane and 2,3-dimethyldiphenylmethane (which corresponds to this compound). bibliotekanauki.plresearchgate.net The relative positions of the methyl and benzyl (B1604629) groups on the benzene ring significantly influence the compound's physical and chemical properties.
The chemistry of these compounds is largely dictated by the reactivity of the aromatic rings and the benzylic C-H bonds of the methyl groups. wikipedia.org Electrophilic substitution reactions typically occur on the aromatic rings, while the methyl groups are susceptible to oxidation and free-radical reactions. wikipedia.org Research in arylalkane chemistry often focuses on developing selective and efficient catalytic methods for their synthesis and functionalization. rsc.orgresearchgate.netresearchgate.net This includes the selective oxidation of arylalkanes to produce valuable ketones and other oxygenated derivatives. rsc.orgresearchgate.net
Historical Perspectives on Benzylxylene Derivatives and Early Synthetic Endeavors
The study of benzylxylene derivatives can be traced back to the foundational work of 19th-century chemists. French organic chemist Philippe Barbier (1848–1922) made significant contributions to the understanding of aromatic hydrocarbons and their derivatives. researchgate.netwikipedia.orgthieme.de His research on the pyrolysis of aromatic compounds and the constitution of coal tar laid the groundwork for the synthesis of various substituted aromatic molecules. wikipedia.org Barbier's work on benzylxylene was part of his broader investigations into the reactions of aromatic compounds. researchgate.net
Early synthetic endeavors for producing benzylxylene derivatives primarily involved Friedel-Crafts alkylation reactions. This classic method, which is still in use today, typically employs a Lewis acid catalyst, such as anhydrous aluminum chloride, to facilitate the reaction between an aromatic substrate (in this case, o-xylene) and a benzylating agent like benzyl chloride. scispace.com
A significant challenge in these early syntheses, which persists in modern research, is controlling the regioselectivity of the reaction to obtain a high yield of the desired isomer. The benzylation of o-xylene can lead to a mixture of dimethyldiphenylmethane isomers, and early chemists had to rely on techniques like distillation and crystallization to separate and identify the different products. bibliotekanauki.plprepchem.com
Overview of Current Academic Significance and Research Trajectories Pertaining to this compound
The academic significance of this compound and its isomers is closely tied to their potential and established applications. Benzylxylene mixtures are recognized for their use as heat transfer fluids and as aromatic solvents. wikimedia.org Their thermal stability and dielectric properties make them suitable for these specialized industrial purposes.
Current research trajectories are largely focused on the development of more efficient and environmentally benign synthetic methods. A major area of investigation is the use of heterogeneous solid acid catalysts to replace traditional homogeneous catalysts like aluminum chloride. scispace.comgoogle.com Pillared clays (B1170129) and supported 12-tungstophosphoric acid are examples of catalysts being explored to improve product selectivity and catalyst reusability in the benzylation of o-xylene. bibliotekanauki.plresearchgate.netscispace.comresearchgate.net The goal is to achieve high conversion rates with 100% selectivity towards the monoalkylated products, which are the dimethyldiphenylmethanes. bibliotekanauki.plresearchgate.net
Another active area of research is the selective oxidation of the methyl groups on the arylalkane backbone. rsc.orgrsc.org This can lead to the formation of valuable dicarboxylic acids or other functionalized derivatives that can serve as monomers for the synthesis of high-performance polymers like polyimides. google.comtandfonline.com The development of novel catalysts, including metal-free options like N-doped carbon nanofibers, for the selective oxidation of arylalkanes is a promising direction in green chemistry. rsc.org
Data Tables
Table 1: Physical and Chemical Properties of Xylene Isomers
This table presents key physical and chemical properties of the three isomers of xylene, which is a precursor to this compound. wikipedia.orgwikipedia.orgchemeo.comcargohandbook.comselcuk.edu.trwikipedia.orgnist.govresearchgate.nethoneywell.comnih.govnist.gov The data highlights the differences in properties arising from the varied placement of the two methyl groups on the benzene ring.
| Property | o-Xylene | m-Xylene (B151644) | p-Xylene (B151628) |
|---|---|---|---|
| Systematic Name | 1,2-Dimethylbenzene | 1,3-Dimethylbenzene | 1,4-Dimethylbenzene |
| CAS Number | 95-47-6 | 108-38-3 | 106-42-3 |
| Molecular Formula | C₈H₁₀ | ||
| Molar Mass (g/mol) | 106.16 | ||
| Boiling Point (°C) | 144.4 | 139.1 | 138.4 |
| Melting Point (°C) | -25.2 | -47.9 | 13.3 |
| Density (g/mL at 20°C) | 0.880 | 0.864 | 0.861 |
Table 2: Products of o-Xylene Benzylation
This table details the primary isomeric products formed during the Friedel-Crafts benzylation of o-xylene. The relative yields of these isomers can be influenced by the choice of catalyst and reaction conditions. bibliotekanauki.plresearchgate.net
| Product Name | Systematic Name | Common Abbreviation |
|---|---|---|
| This compound | 1-benzyl-2,3-dimethylbenzene | 2,3-DMDPM |
| p-Benzyl-o-xylol | 1-benzyl-3,4-dimethylbenzene | 3,4-DMDPM |
Mentioned Compounds
this compound
o-xylene
p-xylene
Benzene
dimethyldiphenylmethane (DMDPM)
3,4-dimethyldiphenylmethane
2,3-dimethyldiphenylmethane
Benzyl chloride
Aluminum chloride
12-tungstophosphoric acid
polyimides
Structure
2D Structure
3D Structure
Properties
CAS No. |
62155-16-2 |
|---|---|
Molecular Formula |
C15H16 |
Molecular Weight |
196.29 g/mol |
IUPAC Name |
1-benzyl-2,3-dimethylbenzene |
InChI |
InChI=1S/C15H16/c1-12-7-6-10-15(13(12)2)11-14-8-4-3-5-9-14/h3-10H,11H2,1-2H3 |
InChI Key |
IOXAUPNPMJKSKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)CC2=CC=CC=C2)C |
Origin of Product |
United States |
Synthetic Methodologies and Mechanistic Pathways for M Benzyl O Xylol
Classical Approaches to m-Benzyl-o-xylol Synthesis
Traditional methods for synthesizing this compound have heavily relied on established organic reactions, primarily focusing on the formation of the aryl-benzyl bond.
Friedel-Crafts Alkylation Routes and Regioselectivity Considerations
The Friedel-Crafts alkylation stands as a cornerstone for the benzylation of aromatic compounds. ethz.ch In the context of this compound synthesis, this involves the reaction of o-xylene (B151617) with a benzylating agent, typically benzyl (B1604629) chloride, in the presence of a Lewis acid catalyst.
The reaction of o-xylene with benzyl chloride using anhydrous aluminium chloride as a catalyst has been studied, with investigations into the effects of temperature, molar ratio of reactants, amount of catalyst, and reaction time. researchgate.net The primary products of the benzylation of o-xylene are dimethyldiphenylmethanes (DMDPMs), which are valuable as heat transfer fluids, aromatic solvents, and monomers for resins. bibliotekanauki.pl
A significant challenge in the Friedel-Crafts benzylation of o-xylene is controlling the regioselectivity. The two methyl groups on the o-xylene ring direct the incoming benzyl group to specific positions. The generally accepted mechanism involves the formation of a benzyl carbocation, which then attacks the aromatic ring. bibliotekanauki.pl Due to steric hindrance, the formation of 3,4-dimethyldiphenylmethane (3,4-DMDPM) is often favored over 2,3-dimethyldiphenylmethane (2,3-DMDPM). bibliotekanauki.pl The reaction conditions, including the choice of catalyst and temperature, can influence the ratio of these isomers. For instance, increasing the activity of the catalyst often leads to a higher concentration of the 3,4-DMDPM isomer. bibliotekanauki.pl
| Catalyst | Benzylating Agent | Major Product | Key Observations | Reference |
|---|---|---|---|---|
| Anhydrous Aluminium Chloride | Benzyl Chloride | 3,4-DMDPM and 2,3-DMDPM | Reaction parameters significantly influence isomer distribution. | researchgate.net |
| Transition Metal Exchanged Pillared Clay | Benzyl Alcohol and Benzyl Chloride | 3,4-DMDPM | Increased catalyst activity enhances 3,4-DMDPM selectivity. | bibliotekanauki.pl |
Intermolecular Coupling Reactions for Aryl-Benzyl Bond Formation
Beyond Friedel-Crafts reactions, intermolecular coupling reactions offer alternative pathways to form the crucial aryl-benzyl bond in this compound. These methods often involve transition metal catalysis and can provide different selectivity profiles compared to classical approaches.
Cross-dehydrogenative coupling (CDC) reactions have emerged as a powerful tool for C-C bond formation. These reactions involve the coupling of two different C-H bonds, offering an atom-economical approach. beilstein-journals.orgnih.gov While specific examples for the direct synthesis of this compound via CDC are not extensively detailed in the provided context, the general principles can be applied. For instance, the coupling of o-xylene with a suitable benzyl precursor could be envisioned.
Multi-step Linear and Convergent Synthetic Sequences
The synthesis of this compound can also be approached through multi-step sequences, which can be either linear or convergent. A linear synthesis involves a sequential series of reactions, where the product of one step becomes the reactant for the next. In contrast, a convergent synthesis involves preparing different fragments of the target molecule separately and then combining them in the final steps.
A plausible multi-step linear synthesis could involve the initial functionalization of o-xylene, for example, through chloromethylation to produce α,α'-dichloro-o-xylene, followed by a reaction with a suitable organometallic reagent derived from benzene (B151609). google.comresearchgate.net Another approach could involve the synthesis of a Grignard reagent from a halogenated o-xylene derivative, which is then reacted with a benzyl halide. researchgate.net
Modern and Sustainable Synthetic Strategies
In recent years, there has been a significant shift towards developing more sustainable and environmentally friendly synthetic methods. This includes the use of heterogeneous catalysts, greener solvents, and processes that adhere to the principles of green chemistry.
Catalytic Benzylation Approaches (e.g., Transition Metal and Solid Acid Catalysis)
Modern catalytic approaches for the benzylation of o-xylene aim to replace traditional homogeneous Lewis acids like AlCl₃, which are often corrosive, difficult to handle, and generate significant waste. christuniversity.inchristuniversity.in
Transition Metal Catalysis: Various transition metal catalysts have been explored for the benzylation of o-xylene. Iron-containing catalysts, such as FeCl₃ and iron-loaded mesoporous materials, have shown promise. ethz.chscispace.com For instance, the benzylation of o-xylene with benzyl chloride can be effectively catalyzed by iron-loaded Al-MCM-41. scispace.com Pillared clays (B1170129) exchanged with transition metals like iron have also been used, demonstrating good activity and selectivity for monoalkylated products. bibliotekanauki.plscispace.com
Solid Acid Catalysis: Solid acid catalysts offer several advantages over their homogeneous counterparts, including ease of separation, reusability, and reduced environmental impact. christuniversity.inchristuniversity.in Several types of solid acids have been investigated for the benzylation of o-xylene:
V₂O₅/ZrO₂ catalysts: These have been found to be effective and selective for the Friedel-Crafts benzylation of o-xylene with benzyl chloride, with the catalytic activity being related to the Lewis acidity of the system. christuniversity.inchristuniversity.incsir.co.zaresearchgate.net
SO₄²⁻/ZrO₂ solid superacids: These have demonstrated high catalytic activity and selectivity in the alkylation of o-xylene. nih.gov
Zeolites: Zeolites like ZSM-5 are promising catalysts for the alkylation of o-xylene, offering shape selectivity and the potential for environmentally benign processes. researchgate.net
Heteropolyacids: Acidic salts of heteropolytungstic acids have been shown to be effective solid acid catalysts for Friedel-Crafts alkylation reactions. oup.com
| Catalyst Type | Specific Catalyst Example | Key Advantages | Reference |
|---|---|---|---|
| Transition Metal | Fe-loaded Al-MCM-41 | High activity, potential for green synthesis. | scispace.com |
| Solid Acid | V₂O₅/ZrO₂ | Effective, selective, and cleaner than homogeneous catalysts. | christuniversity.inchristuniversity.in |
| Solid Superacid | SO₄²⁻/ZrO₂ | High activity and selectivity. | nih.gov |
| Zeolite | ZSM-5 | Shape selectivity, environmentally safe alternative. | researchgate.net |
| Heteropolyacid | Acidic salts of heteropolytungstic acid | Effective solid acid catalyst for Friedel-Crafts reactions. | oup.com |
Green Chemistry Principles and Environmentally Benign Synthesis
The application of green chemistry principles to the synthesis of this compound focuses on minimizing environmental impact through various strategies. rsc.orgsemanticscholar.orgumb.edu This includes the use of non-toxic, renewable starting materials, atom-economical reactions, and the reduction or elimination of hazardous waste.
The use of solid acid catalysts, as discussed previously, is a key aspect of green synthesis, as it avoids the problems associated with traditional Lewis acids. christuniversity.inchristuniversity.in Furthermore, research into solvent-free reaction conditions or the use of greener solvents like water or supercritical fluids is an active area of investigation. beilstein-journals.orgacs.org
The development of catalytic systems that can operate under milder reaction conditions, such as lower temperatures and pressures, also contributes to a more sustainable process. The goal is to create synthetic routes that are not only efficient and selective but also safe and environmentally responsible.
Flow Chemistry and Continuous Processing for Scalable Production
The scalable production of benzyl-o-xylene isomers, key intermediates in various industrial applications, is increasingly leveraging the principles of green chemistry and engineering through flow chemistry and continuous processing. bibliotekanauki.pl This approach offers significant advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety, and greater consistency, which are critical for large-scale industrial synthesis. beilstein-journals.org
Continuous-flow systems, such as packed-bed or microreactors, provide a high surface-area-to-volume ratio, allowing for precise temperature control and minimizing the risk of thermal runaways, a common concern in exothermic Friedel-Crafts alkylation reactions. acs.org Research into related processes, such as the alkylation of xylenes (B1142099) with other agents or the benzylation of different arenes, has demonstrated the viability of flow chemistry. For instance, studies on the alkylation of xylene with benzyl alcohol have been successfully conducted under flow regimes. researchgate.net Similarly, the continuous-flow nitration of o-xylene has been extensively studied, providing valuable insights into reactor design and scalability. acs.org An economic analysis of this process showed that a "numbering-up" approach—running multiple reactors in parallel—is a more economical strategy for achieving higher production capacity than simply increasing the size of a single reactor. acs.org
The synthesis of related compounds, such as the preparation of ibuprofen (B1674241) from p-xylene (B151628), has also been achieved using multi-step flow reactors that facilitate sequential C-H metalations and alkylations. researchgate.net These examples underscore the potential for developing a robust, scalable, and efficient continuous process for the benzylation of o-xylene. Such a system would involve pumping streams of o-xylene and a benzylating agent (e.g., benzyl chloride or benzyl alcohol) along with a solid-acid catalyst packed into a temperature-controlled reactor column. researchgate.netchristuniversity.in This method not only allows for higher throughput but also facilitates catalyst recycling and reduces waste, aligning with the objectives of sustainable chemical manufacturing.
Mechanistic Investigations of Synthetic Transformations
The synthesis of benzyl-o-xylene, which primarily yields 3,4-dimethyldiphenylmethane (3,4-DMDPM) and 2,3-dimethyldiphenylmethane (2,3-DMDPM), occurs via a Friedel-Crafts alkylation mechanism. bibliotekanauki.plchristuniversity.in Detailed mechanistic studies have focused on identifying key intermediates, understanding the reaction kinetics, and evaluating the factors that control product distribution.
Elucidation of Reaction Intermediates and Transition States (e.g., Benzyl Carbocations)
The generally accepted mechanism for the Friedel-Crafts benzylation of o-xylene is an ionic pathway involving distinct intermediates. bibliotekanauki.plmt.com The reaction is initiated by the interaction of the benzylating agent, such as benzyl chloride or benzyl alcohol, with a Lewis acid or solid acid catalyst. bibliotekanauki.plethernet.edu.et This interaction generates the primary electrophile: a benzyl carbocation . bibliotekanauki.plfrontiersin.org
This highly reactive carbocation is then attacked by the electron-rich π-system of the o-xylene ring. uomustansiriyah.edu.iq This electrophilic attack is the rate-determining step, as it temporarily disrupts the aromaticity of the ring to form a resonance-stabilized cationic intermediate known as an arenium ion , or sigma (σ)-complex. uomustansiriyah.edu.iqmasterorganicchemistry.com In the final, rapid step, a base (such as the counter-ion from the catalyst, e.g., [AlCl₄]⁻) abstracts a proton from the carbon atom where the benzyl group attached, restoring the aromaticity of the ring and yielding the final dimethyldiphenylmethane product. uomustansiriyah.edu.iquomustansiriyah.edu.iq
An alternative mechanism has been proposed specifically for the formation of the 2,3-DMDPM isomer. In this pathway, the o-xylene molecule itself first adsorbs onto the acidic sites of the catalyst. bibliotekanauki.plresearchgate.net This pre-adsorption may block the more accessible positions on the ring, leading the incoming benzyl carbocation to attack at the more sterically hindered position 3 (ortho to one methyl group), resulting in the 2,3-DMDPM product. bibliotekanauki.plresearchgate.net
Kinetic Studies and Rate Law Determination of Formation Reactions
Kinetic investigations into the benzylation of o-xylene have provided critical insights into the factors governing the reaction rate. Studies have systematically varied parameters such as temperature, reaction time, catalyst concentration, and the molar ratio of reactants to optimize conversion and selectivity. bibliotekanauki.plchristuniversity.in
While a complete, formal rate law for the formation of benzyl-o-xylene is not extensively reported, the data from parametric studies allow for a detailed understanding of the reaction's behavior. For example, increasing the reaction temperature and catalyst concentration generally leads to a higher rate of conversion of the benzylating agent. bibliotekanauki.plchristuniversity.in
Table 1: Effect of Reaction Variables on the Benzylation of o-Xylene
This table summarizes findings from kinetic studies on the benzylation of o-xylene, showing how different parameters influence reaction outcomes. Data is compiled from studies using pillared clay catalysts.
| Parameter | Condition | Benzyl Alcohol Conversion (%) | Product Selectivity (3,4-DMDPM / 2,3-DMDPM) | Source |
| Reaction Time | 30 min | 30.2% | ~1:1 | bibliotekanauki.pl |
| 60 min | Increased Conversion | Selectivity shifts over time | bibliotekanauki.plscispace.com | |
| Temperature | 120 °C | High | Varies with catalyst | bibliotekanauki.pl |
| Gentle Reflux | 93.0% | 84.0 / 16.0 | scispace.com | |
| o-Xylene:Benzyl Alcohol Molar Ratio | 5:1 | High | - | christuniversity.in |
| 10:1 | 30.2% | ~1:1 | bibliotekanauki.pl | |
| 15:1 | Decreased Conversion | - | christuniversity.in | |
| Catalyst Type | FeAl Pillared Montmorillonite | 30.2% | 50.3% / 49.7% | bibliotekanauki.pl |
| Fe Pillared Montmorillonite | Higher than FeAl | Favors 3,4-DMDPM | bibliotekanauki.pl |
Note: Specific values vary depending on the exact catalyst and conditions used in the respective studies.
Influence of Steric and Electronic Factors on Reaction Outcomes
The final ratio of the 3,4-DMDPM and 2,3-DMDPM isomers in the benzylation of o-xylene is controlled by a delicate interplay of electronic and steric effects. bibliotekanauki.pl
Electronic Factors: The two methyl groups on the o-xylene ring are electron-donating groups (EDGs). uomustansiriyah.edu.iq Through an inductive effect, they push electron density into the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles than benzene. libretexts.org These activating groups direct incoming electrophiles to the ortho and para positions relative to themselves. wikipedia.orglibretexts.org In o-xylene (1,2-dimethylbenzene), the available positions for substitution are 3, 4, 5, and 6. All four positions are electronically activated, as each is either ortho or para to at least one of the methyl groups.
Steric Factors: While the ring is electronically activated at all four positions, steric hindrance plays a decisive role in determining the major product. bibliotekanauki.plwikipedia.org The positions ortho to a methyl group (positions 3 and 6) are sterically hindered by the adjacent methyl group. In contrast, the positions meta or para to a methyl group (positions 4 and 5) are less sterically encumbered. uomustansiriyah.edu.iq Consequently, the attack of the bulky benzyl carbocation is favored at the less hindered position 4. This leads to the preferential formation of 3,4-dimethyldiphenylmethane (3,4-DMDPM), which is often the major product. bibliotekanauki.pllibretexts.org Studies have shown that as the size of either the existing substituent or the incoming electrophile increases, the proportion of the para-substituted product generally increases. uomustansiriyah.edu.iqlibretexts.org
The formation of the more sterically hindered 2,3-dimethyldiphenylmethane (2,3-DMDPM) is explained by a competing mechanism where the o-xylene molecule is adsorbed onto the catalyst surface in such a way that the sterically favored position 4 is blocked, forcing the electrophile to attack at position 3. bibliotekanauki.plresearchgate.net The balance between these factors can be influenced by reaction conditions such as temperature and the nature of the catalyst. bibliotekanauki.pl
Chemical Reactivity, Derivatization, and Functionalization of M Benzyl O Xylol
Electrophilic Aromatic Substitution Reactions on the Aromatic Cores
Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds, including m-benzyl-o-xylol. uomustansiriyah.edu.iq In these reactions, an electrophile attacks the electron-rich benzene (B151609) ring, leading to the substitution of a hydrogen atom. uomustansiriyah.edu.iqmasterorganicchemistry.com The rate and position of this attack are heavily influenced by the nature of the substituents already present on the aromatic ring. leah4sci.commsu.edu
Halogenation: The introduction of a halogen (e.g., chlorine, bromine) onto the aromatic rings of this compound typically requires a Lewis acid catalyst, such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃), to polarize the halogen molecule and generate a potent electrophile. masterorganicchemistry.comlibretexts.org The reaction proceeds through a carbocation intermediate, which is then deprotonated to restore aromaticity. libretexts.org For instance, the bromination of benzene requires a catalyst like FeBr₃ to make the bromine molecule more electrophilic. uomustansiriyah.edu.iq
Nitration: Nitration involves the introduction of a nitro group (-NO₂) onto the aromatic ring. This is typically achieved using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). masterorganicchemistry.commsu.edu Sulfuric acid acts as a catalyst, protonating nitric acid to form the highly reactive nitronium ion (NO₂⁺), which is the active electrophile. uomustansiriyah.edu.iqmasterorganicchemistry.com Studies on the nitration of o-xylene (B151617) have shown the formation of both 3-nitro-o-xylene and 4-nitro-o-xylene. google.comresearchgate.net The use of zeolite catalysts has been explored to improve selectivity in xylene nitration. google.com Continuous flow nitration has also been investigated as a potentially safer and more efficient method. acs.orgnih.gov
Sulfonation: Sulfonation introduces a sulfonic acid group (-SO₃H) to the aromatic ring and is commonly carried out using fuming sulfuric acid (a solution of sulfur trioxide, SO₃, in sulfuric acid). chemithon.comwikipedia.org The electrophile in this reaction can be SO₃ or protonated SO₃ (HSO₃⁺). masterorganicchemistry.com The sulfonation of xylenes (B1142099) can be used for separation purposes, as the different isomers react at different rates. google.com Kinetic studies on the sulfonation of o-xylene and m-xylene (B151644) have shown that the isomer distribution depends on the specific sulfonating agent and reaction conditions. researchgate.net
Table 1: Electrophilic Aromatic Substitution Reactions of Xylene Isomers
| Reaction | Reagents | Products from o-Xylene | Products from m-Xylene |
| Nitration | HNO₃, H₂SO₄ | 3-Nitro-o-xylene, 4-Nitro-o-xylene google.com | 2-Nitro-m-xylene, 4-Nitro-m-xylene google.com |
| Sulfonation | H₂SO₄, SO₃ | 3-o-Xylenesulfonic acid, 4-o-Xylenesulfonic acid researchgate.net | 2-m-Xylenesulfonic acid, 4-m-Xylenesulfonic acid, 5-m-Xylenesulfonic acid researchgate.net |
This table is based on general findings for xylene isomers and may not represent the specific outcomes for this compound.
Acylation: Friedel-Crafts acylation introduces an acyl group (-COR) to an aromatic ring using an acyl halide or anhydride (B1165640) with a Lewis acid catalyst like AlCl₃. uomustansiriyah.edu.iqmsu.edu This reaction is important for the synthesis of aryl ketones. The reactive electrophile is a resonance-stabilized acylium ion. uomustansiriyah.edu.iq
Alkylation: Friedel-Crafts alkylation involves the reaction of an aromatic compound with an alkyl halide in the presence of a Lewis acid catalyst. uomustansiriyah.edu.iqmsu.edu This reaction introduces an alkyl group onto the aromatic ring. The benzylation of o-xylene with benzyl (B1604629) chloride has been studied using various catalysts, including pillared clays (B1170129) and V₂O₅/ZrO₂ systems, and has been shown to produce monoalkylated products. bibliotekanauki.plscispace.comchristuniversity.inchristuniversity.in The reaction conditions, such as temperature and catalyst concentration, significantly influence the conversion and product selectivity. christuniversity.in
The positions at which electrophilic substitution occurs on the two aromatic rings of this compound are directed by the existing substituents—the methyl groups and the benzyl group. leah4sci.com Methyl groups are activating and ortho-, para-directing, meaning they increase the reaction rate and direct incoming electrophiles to the positions ortho and para to themselves. leah4sci.com The benzyl group is also an activating, ortho-, para-directing group.
In the o-xylene ring of this compound, the two methyl groups are ortho to each other. Their combined directing effects would strongly favor substitution at the positions para to each methyl group. In the meta-substituted ring, the methyl and benzyl groups will direct incoming electrophiles to the positions ortho and para to themselves, leading to a mixture of products. The precise regiochemical outcome will depend on the interplay of steric hindrance and the electronic effects of the substituents.
Reactions Involving the Benzylic Methylene (B1212753) Bridge
The methylene bridge (-CH₂-) connecting the two aromatic rings is a benzylic position, making it susceptible to specific types of reactions due to the stability of the resulting benzylic radical or carbocation intermediates. khanacademy.orglibretexts.org
The benzylic C-H bonds are weaker than typical alkyl C-H bonds and are therefore more susceptible to oxidation. wikipedia.org Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can oxidize the benzylic carbon. libretexts.orgmasterorganicchemistry.com Depending on the reaction conditions, this can lead to the formation of a ketone (a benzophenone (B1666685) derivative) or cleavage of the C-C bond to form carboxylic acids. masterorganicchemistry.com For instance, alkylbenzenes can be oxidized to benzoic acids. libretexts.org The oxidation of phenols, however, can yield quinones. babcock.edu.ng Some oxidation reactions may proceed through radical mechanisms. masterorganicchemistry.comacs.org
The benzylic methylene bridge is a prime site for radical reactions because the benzylic radical intermediate is stabilized by resonance with the adjacent aromatic ring. khanacademy.orglibretexts.org
Radical Halogenation: Benzylic bromination can be achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. uomustansiriyah.edu.iqlibretexts.org This reaction selectively brominates the benzylic position. The mechanism involves the abstraction of a benzylic hydrogen by a bromine radical to form a resonance-stabilized benzylic radical, which then reacts with Br₂. uomustansiriyah.edu.iqlibretexts.org
Theoretical studies on methylbenzyl radicals, which are structurally related to the radical that would form on the methylene bridge of this compound, provide insights into their decomposition pathways at high temperatures. nih.gov For example, the m-methylbenzyl radical can decompose via a ring-contraction/methylene-migration mechanism. nih.gov Pulse radiolysis studies have also been used to investigate the formation and reactions of radical cations of substituted benzenes in aqueous media. dtu.dk
Deprotonation and Anionic Reactivity
The generation of anions from this compound primarily involves the deprotonation of the benzylic methylene bridge, as these protons are significantly more acidic than those of the aromatic methyl groups due to the resonance stabilization of the resulting benzyl anion across both phenyl rings.
Conventional methods for benzylic deprotonation of toluene (B28343) derivatives, which lack strongly activating groups, necessitate the use of potent bases. researchgate.net Superbases, such as the LICKOR-type superbase generated from n-butyllithium (nBuLi) and potassium t-butoxide (tBuOK), are effective for the regioselective benzylic metalation of substituted toluenes. researchgate.netresearchgate.net For this compound, applying such a base would preferentially form the anion at the benzylic carbon, creating a nucleophilic center ripe for reaction with various electrophiles.
The reactivity of the resulting anion can be illustrated by its potential reactions:
Alkylation: Reaction with alkyl halides (e.g., methyl iodide) would yield α-alkylated derivatives.
Oxidative Coupling: In the presence of an oxidant like 1,2-dibromoethane, the generated anion could undergo homo-coupling to form a 1,2-diaryl-1,2-diphenylethane derivative. researchgate.net
Deprotonation of the methyl groups on the xylene ring is more challenging and would require harsher conditions or directed metalation strategies. Studies on related complex ligands have shown that even with directing groups, deprotonation of methyl groups on a xylene scaffold can be difficult to achieve, often being outcompeted by other reactive pathways. mdpi.com
In some systems, such as aryl benzyl ethers, selective α-lithiation at the benzylic position can be achieved with t-butyllithium (t-BuLi) at low temperatures. nih.gov This α-lithiated species can then participate in further reactions, highlighting a potential pathway for functionalizing the benzylic position of this compound.
Transformations of Pendant Aromatic Methyl Groups
The two methyl groups attached to the xylene ring of this compound are key sites for functionalization, allowing for the introduction of a wide range of chemical moieties through strategies like oxidation, reduction, and directed metalation.
The selective oxidation of the methyl groups on the xylene core represents a powerful method for synthesizing valuable derivatives such as alcohols, aldehydes, and carboxylic acids. The presence of two methyl groups allows for the potential of mono- or di-oxidation.
Research on the oxidation of m-xylene provides a strong model for the expected reactivity of this compound. Catalytic oxidation of m-xylene in the liquid phase using ozone in a Mn(II)–CH₃COOH–H₂SO₄ system has been shown to selectively yield 3-toluic acid, with 3-toluyl alcohol and 3-toluyl aldehyde as intermediates. researchgate.net Applying this to this compound would likely lead to the oxidation of one of the methyl groups, favoring the less sterically hindered position, to produce the corresponding benzoic acid derivative.
Other catalytic systems have also proven effective for the oxidation of xylenes. N-alkyl pyridinium (B92312) salts, in the absence of any metal, can catalyze the oxidation of various methyl aromatic hydrocarbons. rsc.org While this system showed high conversion for o-xylene (96%), the conversion for m-xylene was lower (63%), suggesting that the electronic and steric environment of the methyl groups in this compound would significantly influence reaction efficiency. rsc.org
The following table summarizes findings for the oxidation of related xylene compounds, which can be extrapolated to predict the behavior of this compound.
| Substrate | Catalyst System | Oxidant | Key Products | Yield/Conversion | Reference |
| p-Xylene (B151628) | 1-Benzyl-4-N,N-dimethylaminopyridinium salt | O₂ | p-Toluic acid | 95% conversion, 84% selectivity | rsc.org |
| o-Xylene | 1-Benzyl-4-N,N-dimethylaminopyridinium salt | O₂ | o-Toluic acid | 96% conversion | rsc.org |
| m-Xylene | Mn(II)–CH₃COOH–H₂SO₄ | O₃ | 3-Toluic acid | 75–78% yield | researchgate.net |
| Toluene | Nitrate-mediated electrolysis | N/A | Benzaldehyde | 80% yield | researchgate.net |
This table is interactive. Click on the headers to sort the data.
Reduction strategies would typically be applied to the products of oxidation. For instance, a resulting aldehyde or carboxylic acid derivative of this compound could be reduced back to the alcohol or methyl group using standard reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Directed ortho metalation (DoM) is a powerful synthetic tool that enables the regiospecific deprotonation and functionalization of aromatic rings at the position ortho to a directing metalation group (DMG). wikipedia.orguwindsor.ca A DMG, typically a heteroatom-containing functional group like an amide or methoxy (B1213986) group, coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. wikipedia.org
In its native form, this compound lacks a classical, potent DMG. The benzyl and methyl substituents are not strong directing groups for ortho-lithiation. Therefore, direct application of DoM strategies to functionalize one of the aromatic rings is not straightforward.
However, insights can be drawn from related systems. For example, the α-lithiobenzyloxy group, formed by the deprotonation of a benzyl ether, can itself act as a DMG, facilitating a second lithiation at the ortho position of the aryl ring. nih.gov This suggests a potential two-step pathway for this compound: initial benzylic deprotonation followed by a directed C-H activation on one of the rings, although this would be a complex transformation.
Furthermore, studies on sterically hindered NCN pincer ligands based on a m-xylene core have explored directed metalation. mdpi.com While challenges were encountered due to steric hindrance and electronic effects from methyl groups, the principle of using side arms to direct metalation to a specific aryl C-H bond remains a viable, albeit challenging, strategy that could be conceptually adapted. mdpi.com
Multi-Component Reactions Incorporating this compound as a Building Block
Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing structural elements of all starting materials, offer an efficient route to molecular complexity. frontiersin.org While this compound itself may not be a direct participant in most common MCRs, its functionalized derivatives are excellent candidates for use as key building blocks.
Derivatives obtained from the transformations described previously can serve as entry points into MCRs:
Aldehyde Derivatives: Selective oxidation of one of the methyl groups to an aldehyde would create a substrate suitable for numerous MCRs. For example, a (benzyl)methylbenzaldehyde derivative could participate in:
Biginelli Reaction: With urea (B33335) and a β-ketoester to form dihydropyrimidinones.
Hantzsch Pyridine Synthesis: With a β-ketoester and ammonia (B1221849) to form dihydropyridines.
Synthesis of Fused Pyrimidines: Reaction with 2-aminothiazole (B372263) and ethyl acetoacetate. rsc.org
Benzyl Halide Derivatives: Halogenation of a methyl group (e.g., using N-bromosuccinimide) would yield a benzyl halide. tandfonline.com Benzyl halides can serve as in situ precursors for aldehydes in the presence of an oxidant like trimethylamine (B31210) N-oxide, which can then engage in MCRs to produce complex heterocycles such as quinazolinones. rsc.org
Benzyl Alcohol Derivatives: An alcohol derivative, from the selective oxidation of a methyl group, can also be a component in MCRs. For instance, benzyl alcohols react with catechols and ammonium (B1175870) acetate (B1210297) in an iron-catalyzed coupling reaction to synthesize benzoxazoles. acs.org
The versatility of MCRs allows for the rapid construction of diverse chemical libraries. By first functionalizing the relatively simple this compound scaffold, a wide array of complex molecules with potential applications in materials science and medicinal chemistry could be accessed. frontiersin.org
Advanced Spectroscopic and Structural Elucidation Methodologies for M Benzyl O Xylol
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds. For m-Benzyl-o-xylol, a combination of one-dimensional (¹H and ¹³C) and multi-dimensional NMR experiments is essential for unambiguous assignment of all proton and carbon signals.
Multi-dimensional NMR techniques are indispensable for establishing the precise connectivity of atoms within the this compound molecule. usm.my
Correlation SpectroscopY (COSY): This 2D NMR experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. For this compound, COSY spectra would reveal correlations between the aromatic protons on the o-xylene (B151617) and m-xylene (B151644) rings, as well as any coupling between the benzylic methylene (B1212753) protons and adjacent aromatic protons. usm.mymdpi.com
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates directly bonded proton and carbon atoms. usm.mygithub.io This is crucial for assigning the carbon signals based on their attached, and usually more easily assigned, protons. For instance, the signals of the three methyl carbons can be definitively linked to their corresponding proton resonances.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy detects longer-range couplings between protons and carbons, typically over two or three bonds. usm.mygithub.io This technique is particularly powerful for identifying quaternary carbons (those without any attached protons) and for piecing together the different fragments of the molecule. For this compound, HMBC would show correlations between the benzylic protons and the carbons of both aromatic rings, confirming the linkage between the benzyl (B1604629) and o-xylene moieties. It would also help to unambiguously assign the quaternary carbons of the aromatic rings. researchgate.net
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key HMBC Correlations for this compound Note: The following table is a hypothetical representation based on known chemical shift ranges and correlation patterns. Actual experimental values may vary.
| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations (from ¹H) |
|---|---|---|---|
| Benzylic CH₂ | ~4.0 | ~38-42 | C1', C2', C6' (m-xylene ring); C1, C2, C6 (o-xylene ring) |
| o-xylene CH₃ (at C2) | ~2.3 | ~19-21 | C1, C2, C3 (o-xylene ring) |
| o-xylene CH₃ (at C3) | ~2.2 | ~19-21 | C2, C3, C4 (o-xylene ring) |
| m-xylene CH₃ (at C3') | ~2.35 | ~21-23 | C2', C3', C4' (m-xylene ring) |
| Aromatic Protons | ~6.8 - 7.3 | ~125 - 140 | Correlations to adjacent and quaternary carbons within each ring |
In cases of severe signal overlap or for probing specific structural features, isotopic labeling can be a powerful tool. sigmaaldrich.com By selectively replacing certain atoms with their NMR-active isotopes, such as ¹³C or deuterium (B1214612) (²H), specific signals in the NMR spectrum can be enhanced or simplified.
For this compound, one could synthesize the molecule using a ¹³C-labeled precursor, for example, ¹³C-labeled o-xylene or m-xylene. chemrxiv.org This would result in a significant enhancement of the signals for the labeled portion of the molecule in the ¹³C NMR spectrum, aiding in their definitive assignment. Alternatively, deuterium labeling of one of the aromatic rings would simplify the ¹H NMR spectrum by removing the signals from that ring, which can help in assigning the remaining protons. nih.gov
The bond connecting the two aromatic rings in this compound via the methylene bridge allows for rotation. At room temperature, this rotation is typically fast on the NMR timescale, resulting in time-averaged signals. However, at lower temperatures, this rotation can be slowed down, potentially leading to the observation of distinct signals for different conformers (rotational isomers). unibas.itresearchgate.net
Dynamic NMR (DNMR) studies involve recording NMR spectra at variable temperatures. unibas.itresearchgate.net By analyzing the changes in the spectral lineshapes as the temperature is lowered (a phenomenon known as coalescence), it is possible to determine the energy barriers for conformational interchange. unibas.it For a molecule like this compound, DNMR could provide insights into the preferred spatial arrangement of the two aromatic rings relative to each other. scielo.br
Mass Spectrometry (MS) for Molecular and Fragmentation Analysis
Mass spectrometry is a vital analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and the elucidation of molecular structure through fragmentation patterns.
High-resolution mass spectrometry (HRMS) is used to determine the exact mass of a molecule with a very high degree of accuracy (typically to four or more decimal places). uni-saarland.de This allows for the unambiguous determination of the elemental formula of the compound. For this compound, HRMS would confirm its molecular formula, C₁₆H₁₈.
Table 2: Molecular Formula and Exact Mass of this compound
| Compound Name | Molecular Formula | Calculated Exact Mass |
|---|---|---|
| This compound | C₁₆H₁₈ | 210.14085 |
Tandem mass spectrometry (MS/MS) is a powerful technique used to study the fragmentation of ions. nih.gov In an MS/MS experiment, the molecular ion of this compound would be selected and then subjected to collision-induced dissociation (CID). The resulting fragment ions are then analyzed, providing a fragmentation pattern that is characteristic of the molecule's structure. researchgate.net
The most likely fragmentation pathway for this compound would involve the cleavage of the benzylic C-C bond, which is typically the weakest bond. This would lead to the formation of characteristic fragment ions.
Table 3: Predicted Key Fragment Ions of this compound in MS/MS Note: The following table is a hypothetical representation based on common fragmentation patterns for similar structures.
| m/z of Fragment Ion | Proposed Structure/Formula | Plausible Neutral Loss |
|---|---|---|
| 105.070 | C₈H₉⁺ (Xylyl cation) | C₈H₉ (Methylbenzyl radical) |
| 91.054 | C₇H₇⁺ (Tropylium ion) | C₉H₁₁ (Dimethylphenyl radical) |
The observation of a fragment at m/z 105 would correspond to the xylyl cation, while a fragment at m/z 91, the tropylium (B1234903) ion, is a very common and stable fragment in the mass spectra of compounds containing a benzyl group. mdpi.com The specific fragmentation pattern can help to distinguish between different isomers of benzyl xylene. nih.gov
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for identifying functional groups and providing insight into molecular structure. These methods are complementary; IR spectroscopy is sensitive to changes in the dipole moment, while Raman spectroscopy detects changes in polarizability during molecular vibrations. spectroscopyonline.comstudymind.co.uk For a molecule like this compound, which contains both saturated (in the methyl and methylene groups) and unsaturated (in the aromatic rings) carbons, the vibrational spectra are expected to show distinct features from each part of the molecule. spectroscopyonline.com
Characteristic Vibrational Modes and Band Assignments
The vibrational spectrum of this compound can be predicted by analyzing the characteristic frequencies of its constituent parts: a 1,2,3-trisubstituted benzene (B151609) ring (from the o-xylene moiety with a benzyl group) and a monosubstituted benzene ring (the benzyl group itself).
Key expected vibrational modes include:
C-H Stretching: Aromatic C-H stretching vibrations typically appear in the 3100–3000 cm⁻¹ region. ijrte.orgniscpr.res.in Aliphatic C-H stretching from the methyl (CH₃) and methylene (CH₂) groups are expected below 3000 cm⁻¹, generally in the 2960–2820 cm⁻¹ range. spectroscopyonline.comlibretexts.org
Aromatic C=C Stretching: The stretching of carbon-carbon bonds within the benzene rings gives rise to a series of bands between 1620 and 1400 cm⁻¹. spectroscopyonline.comijrte.org For toluene (B28343), characteristic ring modes appear at approximately 1605, 1495, 1081, and 1030 cm⁻¹. researchgate.net Similar bands are expected for both aromatic rings in this compound.
CH₂ and CH₃ Bending (Deformation): The deformation vibrations of the methyl groups are typically observed around 1456 cm⁻¹ and 1380 cm⁻¹. researchgate.net The methylene group introduces its own bending (scissoring) vibration, expected near 1450 cm⁻¹.
C-H Out-of-Plane Bending (Wagging): These are strong bands in the "fingerprint region" below 1000 cm⁻¹ and are highly diagnostic of the substitution pattern on the benzene ring. spectroscopyonline.com The monosubstituted benzyl ring would show a strong band between 770-710 cm⁻¹. spectroscopyonline.com The 1,2,3-trisubstituted o-xylene ring would have its own characteristic C-H wagging frequencies. For instance, ortho-xylene itself shows a strong C-H wag at 742 cm⁻¹. spectroscopyonline.com
Ring Breathing and Deformation Modes: These vibrations involve the entire aromatic ring. A prominent ring breathing mode is often seen in the Raman spectra of monosubstituted and meta-substituted benzenes around 1004 cm⁻¹. researchgate.netresearchgate.net Other ring deformation modes appear at lower frequencies, such as the intense Raman bands for o-xylene at 582 cm⁻¹ and 735 cm⁻¹. aip.org
The following table summarizes the predicted key vibrational frequencies for this compound based on data from analogous compounds.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Associated Moiety | Reference |
| Aromatic C-H Stretch | 3100 - 3000 | Both aromatic rings | ijrte.orgniscpr.res.in |
| Aliphatic C-H Stretch | 2960 - 2850 | CH₂ and CH₃ groups | spectroscopyonline.comlibretexts.org |
| Aromatic C=C Stretch | 1605, 1495 | Both aromatic rings | spectroscopyonline.comresearchgate.net |
| CH₃ Deformation | ~1456, ~1380 | Methyl groups | researchgate.net |
| CH₂ Scissoring | ~1450 | Methylene bridge | N/A |
| Ring Breathing | ~1004 (Raman) | Monosubstituted ring | researchgate.netresearchgate.net |
| C-H Out-of-Plane Wag | 770 - 730 | Both aromatic rings | spectroscopyonline.com |
| Ring Deformation | ~735, ~582 (Raman) | o-Xylene ring | aip.org |
Conformational Insights from Vibrational Data
Due to the rotational freedom around the single bonds of the methylene bridge, diarylmethane molecules like this compound can exist in various spatial arrangements or conformations. rsc.orgnih.gov Vibrational spectroscopy is a sensitive technique for studying this conformational isomerism. nih.gov Different conformers can give rise to slightly different vibrational frequencies, leading to the appearance of new bands or the splitting of existing bands in the IR and Raman spectra, particularly at low temperatures. researchgate.net
Theoretical studies on highly functionalized diarylmethanes have shown that vibrational analysis can identify characteristic vibrations that serve as a diagnostic tool for the molecule's structure. researchgate.net By comparing experimental spectra with those calculated for different potential energy minima (stable conformers) using methods like Density Functional Theory (DFT), the most stable conformation in a given phase (gas, liquid, or solid) can be determined. researchgate.netcdnsciencepub.com The global results for similar molecules, like dibenzyl ketone, indicate that the molecular structure can change significantly between the crystalline, liquid, and gas phases, governed by the balance of intra- and intermolecular interactions. rsc.org
X-ray Crystallography of this compound and its Crystalline Derivatives
X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid. uliege.becam.ac.uk It provides precise information on atomic coordinates, which allows for the calculation of bond lengths, bond angles, and torsion angles, thereby revealing the molecule's exact conformation in the solid state. bohrium.commdpi.com
Single Crystal X-ray Diffraction for Solid-State Structure Determination
To perform a single-crystal X-ray diffraction experiment, a suitable single crystal of the compound is grown. mdpi.commjcce.org.mk This crystal is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to solve the crystal structure.
While a specific crystal structure for this compound has not been reported, analysis of related diarylmethanes and substituted xylenes (B1142099) provides a clear indication of what would be determined. beilstein-journals.orgacs.org For example, the crystal structure of a sulfonylated diarylmethane derivative was confirmed by single-crystal X-ray diffraction, providing unambiguous verification of its molecular structure. beilstein-journals.org Similarly, high-pressure single-crystal X-ray diffraction has been used to study p-xylene (B151628), confirming its space group and molecular arrangement under pressure. acs.org For this compound, this technique would precisely define the spatial relationship between the two aromatic rings and the conformation of the methylene bridge.
Analysis of Intermolecular Interactions and Packing Arrangements
The data from X-ray crystallography not only reveals the structure of a single molecule but also how multiple molecules arrange themselves in the crystal lattice. This packing is governed by a variety of non-covalent intermolecular interactions. aip.org For a non-polar molecule like this compound, the dominant forces would be van der Waals interactions and π-interactions involving the aromatic rings. acs.orgnih.gov
Key interactions that would be analyzed include:
π-π Stacking: This involves interactions between the electron clouds of parallel or offset aromatic rings. In many substituted aromatic compounds, molecules arrange in slip-stacked columns or herringbone patterns to maximize these stabilizing interactions. rsc.orgmdpi.com
C-H···π Interactions: These are a form of weak hydrogen bond where a C-H bond (from a methyl, methylene, or even another aromatic ring) points towards the face of an aromatic ring. rsc.orgnih.gov These interactions are crucial in the packing of many aromatic hydrocarbons, including benzene itself. aip.org
Van der Waals Forces: These are the general attractive and repulsive forces between molecules that dictate how closely they can pack together. The crystal structure of p-xylene, for instance, is characterized by chains linked by numerous H···H contacts and van der Waals contacts between methyl hydrogens and ring carbons of neighboring molecules. acs.org
Computational and Theoretical Chemistry of M Benzyl O Xylol
Quantum Chemical Calculations
Quantum chemical calculations offer a fundamental understanding of the electronic properties and reactivity of m-Benzyl-o-xylol. These methods model the molecule's behavior by solving the Schrödinger equation, providing detailed information about its electronic landscape.
Electronic Structure and Molecular Orbital Analysis (e.g., HOMO-LUMO)
The electronic structure of this compound is central to its chemical behavior. Analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is critical for understanding its reactivity. beilstein-journals.org
The HOMO represents the region from which an electron is most likely to be donated, indicating sites susceptible to electrophilic attack. Conversely, the LUMO indicates the region most likely to accept an electron, highlighting sites for nucleophilic attack. In diarylmethane systems, the HOMO is typically localized on the electron-rich aromatic rings, while the LUMO may be distributed across the entire molecule, including the bridging methylene (B1212753) group. researchgate.net For this compound, the methyl groups, being electron-donating, are expected to increase the energy of the HOMO, making the molecule more susceptible to oxidation compared to unsubstituted diphenylmethane.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. chemmethod.com A smaller energy gap suggests that the molecule can be more easily excited and is generally more reactive. scialert.net In diarylmethanes, this gap can be influenced by the substitution pattern on the phenyl rings. researchgate.netusp.ac.fj
Table 1: Representative Frontier Molecular Orbital Energies for Diaryl- and Alkyl-Aromatic Compounds
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Method/Basis Set |
|---|---|---|---|---|
| Toluene (B28343) | -8.82 | -0.25 | 8.57 | DFT/B3LYP |
| o-Xylene (B151617) | -8.56 | 0.48 | 9.04 | DFT/B3LYP |
| m-Xylene (B151644) | -8.57 | 0.48 | 9.05 | DFT/B3LYP |
| Diphenylmethane (analogue) | -6.5 | -0.5 | 6.0 | DFT/B3LYP/6-31G* |
Electrostatic Potential Surfaces and Reactivity Prediction
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactivity of a molecule towards electrophilic and nucleophilic attack. The MEP maps the electrostatic potential onto the electron density surface, with different colors indicating regions of varying charge distribution. researchgate.net
For aromatic hydrocarbons like this compound, the regions above and below the π-systems of the benzene (B151609) rings are typically electron-rich (negative potential), making them susceptible to electrophilic attack. scialert.netias.ac.in The hydrogen atoms of the methyl groups and the aromatic rings will exhibit positive potential. The specific arrangement of the methyl groups in this compound will create an asymmetrical MEP, influencing its interaction with other molecules and its regioselectivity in chemical reactions. ias.ac.in The negative potential is generally concentrated around the aromatic rings, while the methylene bridge and methyl groups would show less negative or positive potential. researchgate.net
Aromaticity Indices and Delocalization Studies
Aromaticity is a key concept in understanding the stability and reactivity of the phenyl rings in this compound. Aromaticity indices, such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA), are computationally derived values that quantify the degree of aromatic character. diva-portal.org
For a molecule like this compound, both benzene rings are expected to exhibit strong aromatic character, indicated by negative NICS values and HOMA values close to 1. diva-portal.orgiitk.ac.in The methylene bridge effectively isolates the two π-systems, so electron delocalization is largely confined within each individual ring rather than across the entire molecule. Natural Bond Orbital (NBO) analysis can further elucidate the delocalization by examining hyperconjugative interactions, such as π → π* transitions within the rings. researchgate.netusp.ac.fj These studies confirm the stability conferred by the aromatic systems.
Density Functional Theory (DFT) Studies
DFT has become the workhorse of computational chemistry for molecules of this size due to its balance of accuracy and computational cost. researchgate.netchemicalpapers.com DFT studies are essential for accurately predicting the geometry, conformational preferences, and spectroscopic properties of this compound. Common functionals used for such analyses include B3LYP, often paired with basis sets like 6-311G(d,p). researchgate.netjcsp.org.pk
Geometry Optimization and Conformational Landscapes
The three-dimensional structure of this compound is characterized by the relative orientation of its two substituted phenyl rings. Due to steric hindrance between the ortho- and meta-positioned methyl groups and the phenyl rings themselves, the molecule is not planar. DFT-based geometry optimization is used to find the most stable (lowest energy) conformation.
The conformational landscape of diarylmethanes is defined by the torsional angles of the phenyl rings relative to the central methylene bridge. For this compound, the molecule will adopt a staggered or gauche conformation to minimize steric repulsion, resulting in specific dihedral angles between the planes of the two aromatic rings. Conformational analysis reveals that the potential energy surface for the rotation of the phenyl rings is relatively flat, allowing for a range of accessible conformations at room temperature. researchgate.net The most stable conformer is determined by a delicate balance of steric hindrance and weak intramolecular interactions. colostate.edu
Table 2: Representative Calculated Geometric Parameters for Diaryl- and Alkyl-Aromatic Compounds
| Parameter | Toluene | o-Xylene | Diphenylmethane (analogue) |
|---|---|---|---|
| C-C (aromatic) Bond Length (Å) | 1.39-1.40 | 1.39-1.41 | 1.39-1.41 |
| C-C (alkyl-aryl) Bond Length (Å) | 1.51 | 1.51 | 1.52 |
| C-C-C (aryl-CH₂-aryl) Angle (°) | N/A | N/A | ~112 |
Note: These values are typical for the specified compounds and serve as a reference for the expected geometry of this compound, for which specific published data is unavailable.
Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, IR frequencies, UV-Vis absorption)
DFT calculations can accurately predict various spectroscopic properties, which are essential for the characterization of this compound.
NMR Chemical Shifts: Theoretical prediction of ¹H and ¹³C NMR chemical shifts using methods like Gauge-Including Atomic Orbital (GIAO) coupled with DFT is a powerful tool for structure elucidation. nih.govresearchgate.net The predicted shifts for this compound would show distinct signals for the two different methyl groups, the methylene bridge protons, and the non-equivalent aromatic protons, reflecting the molecule's asymmetry. The chemical shifts are sensitive to the molecule's conformation. researchgate.netnih.gov
IR Frequencies: Simulated Infrared (IR) spectra from DFT calculations help in identifying characteristic vibrational modes. nih.govkit.edu For this compound, the calculated IR spectrum would feature characteristic C-H stretching vibrations for the aromatic rings (around 3000-3100 cm⁻¹) and the methyl/methylene groups (around 2850-3000 cm⁻¹). Aromatic C=C stretching bands would appear in the 1450-1600 cm⁻¹ region. researchgate.net Out-of-plane C-H bending vibrations below 900 cm⁻¹ would be indicative of the substitution pattern on the benzene rings.
Table 3: Predicted Spectroscopic Data Ranges for this compound based on Analogous Compounds
| Spectroscopy | Region/Type | Expected Values |
|---|---|---|
| ¹H NMR | Aromatic Protons | 6.9 - 7.3 ppm |
| Methylene Protons | ~3.9 - 4.1 ppm | |
| Methyl Protons | ~2.2 - 2.4 ppm | |
| ¹³C NMR | Aromatic Carbons | 125 - 140 ppm |
| Methylene Carbon | ~40 ppm | |
| Methyl Carbons | ~20 ppm | |
| IR | Aromatic C-H Stretch | 3000 - 3100 cm⁻¹ |
| Aliphatic C-H Stretch | 2850 - 3000 cm⁻¹ | |
| Aromatic C=C Stretch | 1450 - 1600 cm⁻¹ |
Note: This table presents estimated values based on computational and experimental data for structurally similar compounds like toluene, xylenes (B1142099), and other diarylmethanes. scialert.netroyalsocietypublishing.orgmdpi.com These serve as a guide to the expected spectroscopic features of this compound.
Molecular Dynamics (MD) Simulations
No records of molecular dynamics simulations performed on this compound were identified. Consequently, data on its conformational dynamics in different chemical environments or its interactions with other chemical species or surfaces are not available in the reviewed literature. Studies involving molecular dynamics have been performed on related systems, such as xylene isomers on catalyst surfaces or in solution, but these findings cannot be extrapolated to this compound. pku.edu.cnyoutube.com
Conformational Dynamics in Different Chemical Environments
There is no available research on the conformational dynamics of this compound. Conformational analyses have been performed for the xylene isomers themselves, revealing, for instance, that o- and p-xylene (B151628) have one stable conformer, while m-xylene has multiple conformers. selcuk.edu.trresearchgate.net However, this does not extend to the significantly larger and more complex structure of this compound.
Interactions with Other Chemical Species or Surfaces
Specific studies on the interactions of this compound with other chemical entities or surfaces could not be located. Research has been conducted on the interactions of individual xylene isomers with surfaces like graphite (B72142) or within host-guest complexes such as cyclodextrins, but this does not provide insight into the behavior of the benzylated derivative. pku.edu.cnresearchgate.net
Applications of M Benzyl O Xylol in Chemical Synthesis and Materials Science
Role as a Synthetic Intermediate in Complex Organic Molecule Synthesis
As a synthetic intermediate, m-Benzyl-o-xylol offers a foundational structure for building more complex molecules. The compound is typically synthesized via the Friedel-Crafts benzylation of o-xylene (B151617), a reaction that serves as a crucial tool for introducing alkyl substituents to aromatic rings bibliotekanauki.pl.
Precursor for Advanced Polyaromatic Hydrocarbons
Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds composed of two or more fused aromatic rings nih.gov. These structures are of significant interest in materials science and electronics. The molecular framework of this compound is an ideal starting point for the synthesis of advanced, larger PAHs.
Under high-temperature conditions, often with a catalyst, compounds with a diphenylmethane backbone can undergo intramolecular dehydrogenative cyclization, also known as aromatization. This process involves the formation of new carbon-carbon bonds between the two aromatic rings, eliminating hydrogen atoms and creating a fused-ring system. The formation of three-ring aromatics like phenanthrene and anthracene from the recombination of benzyl (B1604629) radicals is a well-studied possibility, involving steps such as H-abstraction, H-desorption, and ring closure to achieve aromaticity rsc.org. This principle suggests that this compound can be strategically employed to generate specific, substituted polyaromatic structures for use in advanced material applications.
Building Block for Bridged or Fused Ring Systems
Bridged and fused ring systems are common structural motifs in many biologically important and complex molecules nih.gov. These rigid, three-dimensional structures are challenging to synthesize, and methods like the intramolecular Diels-Alder (IMDA) reaction and "cut-and-sew" transformations are often employed for their construction nih.govnih.govnih.gov.
The structure of this compound, with its flexible methylene (B1212753) linker connecting two phenyl rings, is well-suited for creating such complex architectures. The linker allows the aromatic rings to orient themselves in positions favorable for intramolecular cyclization reactions. Through catalytic processes, the C-H bonds on the aromatic rings can be activated to form new bonds, effectively "stitching" the molecule together to form a bridged or fused bicyclic system researchgate.netnih.goviupac.orglibretexts.org. This capability makes this compound a valuable building block for synthesizing complex organic frameworks that have applications in medicinal chemistry and materials science.
Applications in Polymer Chemistry and Polymer Modification
The aromatic nature and thermal stability of this compound and its isomers make them valuable in the field of polymer science. They can be incorporated into polymer chains as monomers or used as additives to enhance the properties of existing polymers.
Monomer or Comonomer for Specialty Polymers
Dimethyldiphenylmethanes, the class of compounds to which this compound belongs, are recognized as significant synthetic intermediates used as monomers for polycarbonate resins bibliotekanauki.pl. To be used as a monomer, this compound would typically be functionalized, for example, by adding two hydroxyl groups to create a bisphenol-type molecule. This diol can then undergo condensation polymerization with reagents like phosgene (carbonyl chloride) or diphenyl carbonate to produce polycarbonates essentialchemicalindustry.orggoogle.com.
The inclusion of the this compound structure into the polymer backbone can impart desirable properties such as high thermal stability, mechanical strength, and specific optical characteristics due to its rigid, aromatic nature.
| Polymer Type | Required Functionalization of this compound | Key Properties Imparted |
|---|---|---|
| Polycarbonate | Conversion to a diol (bisphenol derivative) | High thermal stability, optical clarity, rigidity |
| Polyester | Conversion to a diol or dicarboxylic acid | Enhanced thermal performance, chemical resistance |
| Epoxy Resin | Conversion to a diglycidyl ether | High glass transition temperature, mechanical toughness |
Modifiers for Mechanical, Thermal, or Optical Properties of Polymers
The inherent properties of this compound, particularly its high thermal stability, make it suitable for use as a polymer modifier. When blended with other polymers, it can act as a plasticizer or processing aid. Its aromatic structure can also be leveraged to modify specific polymer characteristics.
Thermal Properties: The rigid, bulky aromatic rings of this compound can increase a polymer's glass transition temperature (Tg) by restricting the mobility of polymer chains. This leads to improved dimensional stability and performance at elevated temperatures.
Mechanical Properties: The incorporation of such a rigid structure can enhance the stiffness and tensile strength of the resulting polymer blend.
Optical Properties: The high degree of aromaticity influences the refractive index. Adding this compound to a polymer matrix can be used to tune the refractive index of the final material, which is important for applications in optical films and lenses.
| Property Modified | Effect of this compound Addition | Underlying Mechanism |
|---|---|---|
| Thermal Stability (Tg) | Increase | Restricted polymer chain mobility due to bulky aromatic groups. |
| Mechanical Strength | Increase in stiffness and tensile strength | Reinforcement of the polymer matrix by rigid molecular structures. |
| Refractive Index | Modification (typically an increase) | High electron density of the aromatic rings. |
Development of Functional Materials (Non-Biological)
Beyond its role in synthesis and polymers, this compound and related compounds are employed directly as functional materials, particularly where high-temperature stability is required. Isomers and mixtures of benzyl toluenes are widely used as synthetic heat transfer fluids nctius.comyancuichem.comschultzchem.com.
These fluids are essential in chemical processing, pharmaceuticals, and plastics industries for maintaining precise temperature control in closed, non-pressurized systems globalhtf.com. Benzyl toluene-based fluids offer excellent thermal stability, with maximum recommended bulk operating temperatures up to 330°C and film temperatures up to 360°C nctius.comglobalhtf.com. Their low viscosity and wide operating temperature range make them highly efficient for both heating and cooling applications yancuichem.comschultzchem.com. The chemical structure provides a fluid with a high boiling point, good heat transfer characteristics, and a long service life due to its resistance to thermal degradation schultzchem.comgoogle.com.
Organic Electronic Materials and Optoelectronic Applications (e.g., in organic solar cells)
The field of organic electronics leverages carbon-based materials for devices like organic solar cells (OSCs), organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs). researchgate.net A critical aspect of fabricating these devices is the use of processing solvents that influence the morphology and performance of the active layers.
While direct application of this compound as an active material in organic electronics is not prominently documented, its parent compound, ortho-xylene (o-xylene), has emerged as a key processing solvent in the development of high-performance organic solar cells. nih.govrsc.org High-efficiency OSCs have often relied on halogenated solvents, which pose environmental and health concerns. nih.govresearchgate.net Consequently, there is a significant research thrust to find effective, environmentally benign, non-halogenated solvent alternatives. researchgate.netnih.gov
O-xylene has proven to be an excellent non-halogenated solvent for processing OSCs, enabling power conversion efficiencies (PCEs) approaching and, in some cases, exceeding 18-19%. nih.govrsc.orgresearchgate.net Its ability to dissolve various donor and acceptor materials and influence the resulting film morphology is crucial for achieving high performance. rsc.org Research has demonstrated that optimizing the processing conditions, such as using a hot-spin coating technique with o-xylene, can lead to the formation of ideal blend films for efficient charge generation and transport. researchgate.net The success of o-xylene highlights the importance of aromatic solvents in this domain. While this compound is not cited for this specific use, its structural similarity to o-xylene suggests potential as a specialty solvent or additive in organic electronic formulations, although this remains an area for future investigation.
| Solvent | Donor:Acceptor System | Power Conversion Efficiency (PCE) | Reference |
|---|---|---|---|
| o-Xylene | PM6:NA3 | 18.94% | nih.gov |
| o-Xylene | PM6:L8-BO Ternary Blend | 18.25% | researchgate.net |
| o-Xylene | PM6:eC9 Ternary Blend | 19.10% | rsc.org |
| 1,2-Xylene (o-xylene) | PTQ10:Y12 | 12.4% | nih.gov |
Liquid Crystal Research
Liquid crystals are states of matter that exhibit properties between those of conventional liquids and solid crystals. Their unique optical properties have led to widespread use in display technologies like TFT-LCD panels. phichem.com The molecular structure of a compound is critical to its potential to form liquid crystalline phases, with rigid core structures and flexible terminal groups often being key features. derpharmachemica.com
The applicability of this compound derivatives in liquid crystal research is plausible, given that benzyl derivatives, in general, can serve as building blocks in the synthesis of liquid crystalline materials. thermofisher.com For instance, benzyl groups have been incorporated into the synthesis of copper phthalocyanine discotic liquid crystals. thermofisher.com These materials rely on the specific arrangement and intermolecular interactions of molecules to form mesophases.
However, specific research detailing the synthesis and characterization of liquid crystal derivatives from this compound or dimethyldiphenylmethanes is not extensively reported in the literature. The development of such derivatives would involve chemically modifying the this compound structure to introduce mesogenic (liquid crystal-forming) properties, a common strategy in the design of new liquid crystal materials. phichem.com
Advanced Solvents or Process Mediums in Industrial Chemistry
In industrial chemistry, the selection of solvents and process mediums is critical for efficiency, safety, and stability, particularly in processes requiring high temperatures. Aromatic compounds are frequently used in these applications due to their high thermal stability.
While o-xylene itself is a widely used industrial solvent in paints, coatings, and chemical synthesis, nih.govnbinno.com its benzylated derivatives and structurally similar compounds have found a niche as high-performance heat transfer fluids. Compounds such as Benzyl Toluene (B28343) and Dibenzyl Toluene are used in closed-loop, non-pressurized thermal fluid systems that operate at high temperatures. nctius.comradcoind.comyancuichem.com These synthetic fluids offer excellent thermal stability at bulk temperatures exceeding 300°C. nctius.comyancuichem.com
Dibenzyltoluene, which is structurally analogous to benzyl-o-xylene, is noted for its well-defined molecular formulation and a wide optimal operating range, typically between 182°C and 350°C. radcoind.com These fluids are valued for their efficiency in transferring heat and their resistance to thermal degradation, which ensures a long service life. radcoind.comcalderafluids.com Given that this compound (a dimethyldiphenylmethane) shares the core aromatic structure of these high-performance fluids, it is expected to possess similar properties, making it a candidate for applications as a heat transfer medium or a high-boiling-point specialty solvent. Additionally, benzyl alcohol is used as an extractive distillation solvent for the separation of xylene isomers, demonstrating the utility of benzyl derivatives in separation processes. google.com
| Fluid | Composition | Maximum Recommended Bulk Temperature (°C) | Key Features | Reference |
|---|---|---|---|---|
| Benzyl Toluene (BT) | Benzyl Toluene | 330°C | Low-viscosity, suitable for liquid and vapor phase systems. | nctius.comyancuichem.com |
| Dibenzyltoluene (DBT) | Mixture of dibenzyltoluene isomers | 350°C | Stable and pure formulation with a wide operating range. | radcoind.com |
| SAS-80 | Mixture of 1,1-diphenylethane and benzyl toluene | 330°C | Exceptional thermal stability, usable in sub-zero applications. | nctius.com |
Advanced Analytical Methodologies for Detection and Quantification of M Benzyl O Xylol
Chromatographic Techniques for Separation and Purity Assessment
Chromatography is the cornerstone for separating individual components from a mixture, a crucial step for the unambiguous analysis of m-Benzyl-o-xylol. The choice between gas and liquid chromatography is primarily determined by the analyte's volatility and thermal stability.
Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS) for Mixtures Analysis
Gas chromatography is an ideal technique for the analysis of volatile and thermally stable compounds like this compound. In GC, the sample is vaporized and transported by a carrier gas through a capillary column, which separates components based on their boiling points and interactions with the column's stationary phase.
Research Findings: GC coupled with a Flame Ionization Detector (FID) is a standard method for quantifying hydrocarbons. For structural confirmation and identification in complex mixtures, GC is paired with a Mass Spectrometer (GC-MS). nih.gov The mass spectrometer fragments the eluting compounds into characteristic ions, providing a "fingerprint" for identification. For substituted aromatic isomers, such as the various benzylated xylenes (B1142099) that might be present as impurities, the mass spectra can be very similar, making chromatographic separation essential. core.ac.uk The identification of ethylbenzene (B125841) and xylene isomers, for instance, must often rely on retention time differences as their mass spectra are nearly identical. core.ac.uk
For this compound, GC-MS analysis would involve monitoring for its specific molecular ion and characteristic fragment ions. Based on its structure, expected fragments would include ions corresponding to the loss of a methyl group, the benzyl (B1604629) cation (m/z 91), and the dimethyltropylium ion. Pyrolysis-GC-MS is another powerful technique used to study the structure of complex aromatic materials, and mass chromatograms for ions like m/z 120 and 134 are used to identify ethyl- and dimethyl-substituted benzenes. researchgate.net
Below is a table illustrating typical GC-MS parameters that would be adapted for the analysis of this compound.
Table 1: Illustrative GC-MS Parameters for this compound Analysis This table is based on established methods for similar aromatic compounds.
| Parameter | Condition | Rationale/Comment |
|---|---|---|
| GC System | Agilent 8890 GC or similar | Standard equipment for volatiles analysis. |
| Column | DB-5MS (30 m x 0.25 mm, 0.25 µm) or similar non-polar column | Provides good separation for aromatic hydrocarbons based on boiling point. core.ac.uk |
| Injection Mode | Splitless (1 µL) | Maximizes sensitivity for trace analysis. |
| Inlet Temperature | 280 °C | Ensures complete vaporization of the analyte. |
| Carrier Gas | Helium, constant flow at 1.0 mL/min | Inert carrier gas standard for MS applications. |
| Oven Program | Initial 50°C (1 min), ramp at 15°C/min to 300°C, hold for 5 min | A temperature ramp allows for the separation of compounds with a range of boiling points. |
| MS Detector | Quadrupole or Time-of-Flight (TOF) | Provides mass-to-charge ratio information for identification. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces reproducible fragmentation patterns. |
| Monitored Ions (SIM) | m/z 196 (M+), 181, 105, 91 | Selective Ion Monitoring (SIM) increases sensitivity and selectivity for the target analyte. Ions are hypothetical based on structure. |
High-Performance Liquid Chromatography (HPLC) and HPLC-Mass Spectrometry for Non-Volatile Derivatives
For non-volatile derivatives of this compound, such as its oxidation products (e.g., carboxylic acids, alcohols) or for analyses in aqueous matrices, High-Performance Liquid Chromatography (HPLC) is the preferred method. plos.org Reversed-phase HPLC, using a non-polar stationary phase (like C18) and a polar mobile phase, separates compounds based on their hydrophobicity.
Research Findings: HPLC coupled with a Diode Array Detector (DAD) or UV-Vis detector is widely used for the quantitative analysis of aromatic compounds that absorb UV light. creative-proteomics.compharmascholars.com A method for analyzing concentrated BTEX and styrene (B11656) samples used a C18 column with a methanol/water mobile phase and UV detection at 201 nm. numberanalytics.com For enhanced sensitivity and structural confirmation, HPLC can be interfaced with a mass spectrometer (HPLC-MS). HPLC-MS/MS methods have been developed for the simultaneous determination of urinary metabolites of benzene (B151609), toluene (B28343), and xylene, demonstrating the technique's power in analyzing derivatized aromatic compounds in complex biological samples. nih.govacs.orgpublisso.de Such an approach would be invaluable for studying the metabolic fate of this compound.
The analysis of potential non-volatile derivatives of this compound, such as 4-benzyl-2,3-dimethylbenzoic acid, would necessitate an HPLC-based approach.
Table 2: Illustrative HPLC-MS Parameters for this compound Derivatives This table is based on established methods for metabolites of similar aromatic compounds.
| Parameter | Condition | Rationale/Comment |
|---|---|---|
| HPLC System | Shimadzu Prominence or similar | Standard high-performance liquid chromatography system. creative-proteomics.com |
| Column | Reversed-Phase C18 (e.g., 150 x 4.6 mm, 5 µm) | Commonly used for separating aromatic compounds and their more polar derivatives. oup.com |
| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% Formic Acid) | Gradient elution is effective for separating mixtures with varying polarities. Formic acid aids in ionization for MS detection. |
| Flow Rate | 0.8 mL/min | A typical analytical flow rate. |
| Detector | Triple Quadrupole MS/MS | Offers high selectivity and sensitivity for quantification using Multiple Reaction Monitoring (MRM). |
| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive | ESI is suitable for polar, non-volatile derivatives. The polarity would depend on the specific derivative (e.g., negative for carboxylic acids). |
Development of Specialized Columns and Detection Strategies
The co-elution of isomers is a common challenge in the analysis of aromatic compounds. Research continually focuses on developing specialized GC and HPLC columns with unique selectivities. For aromatic isomers, columns with highly polar stationary phases (e.g., those containing cyano groups) or specific liquid crystal phases can offer enhanced separation that is not achievable on standard non-polar columns.
In detection, strategies beyond standard FID and MS are employed for improved selectivity. The use of a Fluorescence Detector (FLD) with HPLC can provide high sensitivity and selectivity for fluorescent aromatic compounds. rsc.org For GC, detectors like the Photoionization Detector (PID) are highly selective for aromatic compounds over aliphatic hydrocarbons.
Hyphenated Techniques for Integrated Analysis
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide comprehensive data, linking chromatographic peaks directly to structural information.
GC-Infrared (GC-IR) and HPLC-NMR for Online Structural Information
GC-Infrared (GC-IR): While GC-MS is excellent for determining molecular weight and fragmentation, it can struggle to differentiate between structural isomers. GC-IR provides complementary information by measuring the infrared spectrum of each compound as it elutes from the GC column. researchgate.net The IR spectrum reveals information about functional groups and their connectivity, making it a powerful tool for isomer discrimination. numberanalytics.comresearchgate.net For example, the substitution pattern on the aromatic ring of this compound would produce a distinct pattern of C-H out-of-plane bending vibrations in the 900-650 cm⁻¹ region of the IR spectrum, which could distinguish it from other benzyl-xylene isomers. spectroscopyonline.com
HPLC-Nuclear Magnetic Resonance (HPLC-NMR): This powerful hyphenated technique provides detailed structural information from Nuclear Magnetic Resonance (NMR) spectroscopy for analytes separated by HPLC. creative-proteomics.com It is particularly useful for the unambiguous identification of unknown metabolites or degradation products without the need for isolating each compound individually. rsc.org Recent advances in ultrafast 2D NMR now allow for the acquisition of correlation spectra (like COSY) in seconds, making real-time structural analysis of eluting peaks feasible. rsc.org For a complex mixture containing derivatives of this compound, HPLC-NMR could definitively elucidate the structures of metabolites by showing proton and carbon connectivities. acs.org
Spectroscopic Methods for Quantitative Analysis
While often used for qualitative identification, spectroscopic methods are also central to quantitative analysis, typically by measuring the intensity of absorbed or emitted light, which relates to the concentration of the analyte.
UV-Visible Spectroscopy: Aromatic compounds, including this compound, possess a chromophore (the benzene ring) that absorbs light in the ultraviolet (UV) region. According to the Beer-Lambert law, the absorbance at a specific wavelength is directly proportional to the analyte's concentration. UV-Vis spectroscopy is a simple, rapid, and cost-effective method for quantification. researchgate.netnih.gov It is most commonly used as a detection method for HPLC, where the separation step ensures that the absorbance is measured for the pure compound. pharmascholars.comresearchgate.net For this compound, a quantitative method would involve identifying its wavelength of maximum absorbance (λmax) and creating a calibration curve using standards of known concentration. Derivative spectroscopy, which uses the first or second derivative of the absorbance spectrum, can be employed to enhance selectivity and resolve overlapping spectra in mixtures. researchgate.net
Infrared (IR) Spectroscopy: Quantitative analysis using IR spectroscopy is also based on the Beer-Lambert law. The intensity of a characteristic absorption band (e.g., a C-H or C=C stretch) is proportional to the concentration. While less common for quantification than UV-Vis due to lower sensitivity, Fourier Transform Infrared (FTIR) spectroscopy can be effective, particularly when coupled with GC for online analysis. researchgate.net
Conclusion and Future Research Perspectives
Synthesis and Mechanistic Understanding: Key Achievements and Remaining Gaps
The primary route to synthesizing the isomers of benzyl-o-xylene is the Friedel-Crafts alkylation of o-xylene (B151617) with a benzylating agent, such as benzyl (B1604629) chloride or benzyl alcohol, in the presence of a catalyst. bibliotekanauki.plscispace.com This reaction is significant because its products, DMDPMs, are valuable synthetic intermediates for manufacturing heat transfer fluids, aromatic solvents, and monomers for polymers like polycarbonate resins. bibliotekanauki.pl
Key Achievements: A major achievement has been the move from traditional, often toxic, homogeneous Lewis acid catalysts to more environmentally benign solid acid catalysts. ethz.chchristuniversity.in Researchers have successfully employed various systems, including transition metal-exchanged pillared clays (B1170129) and vanadia/zirconia catalysts, which offer advantages like reusability and shape selectivity. bibliotekanauki.plchristuniversity.inresearchgate.net Studies using pillared clay catalysts have demonstrated the ability to achieve 100% selectivity for monoalkylated products, effectively preventing the formation of di- or polyalkylated byproducts due to the catalysts' porous structure. bibliotekanauki.plscispace.comresearchgate.net
The generally accepted mechanism involves the catalyst-assisted formation of a benzyl carbocation, which then performs an electrophilic attack on the electron-rich o-xylene ring. bibliotekanauki.pl The two primary isomers formed are 3,4-dimethyldiphenylmethane (3,4-DMDPM) and 2,3-dimethyldiphenylmethane (2,3-DMDPM). The distribution of these products is heavily influenced by steric factors and the nature of the catalyst. For instance, some mechanisms propose that 3,4-DMDPM is formed by the attack of a benzyl carbocation on an unadsorbed o-xylene molecule, while 2,3-DMDPM results from the reaction of an adsorbed o-xylene molecule on the catalyst's active site. bibliotekanauki.pl
Remaining Gaps: Despite these advances, significant gaps persist. A primary challenge is the precise control of regioselectivity—the ability to selectively produce one isomer (e.g., 3,4-DMDPM) over another. ethz.ch While some catalysts show preference, achieving high selectivity for a single isomer remains an unmet goal. Furthermore, many current methods still rely on metal-based catalysts, and the development of efficient, metal-free Friedel-Crafts processes is a critical need for sustainable chemistry. ethz.ch Mechanistic details, such as the preferential adsorption of reactants on catalyst surfaces and the exact nature of intermediate species, require further elucidation to enable rational catalyst design. bibliotekanauki.plresearchgate.net
Table 1: Performance of Various Catalysts in the Benzylation of o-Xylene
| Catalyst System | Benzylating Agent | Key Findings | Reference(s) |
|---|---|---|---|
| Transition Metal Exchanged Pillared Clays | Benzyl Alcohol & Benzyl Chloride | Achieved 100% monoalkylated product selectivity. Reaction rate enhanced in the presence of both reagents due to preferential adsorption of benzyl alcohol. | bibliotekanauki.pl, researchgate.net |
| V₂O₅/ZrO₂ | Benzyl Chloride | Found to be effective and more selective than conventional homogeneous Lewis acid catalysts, producing high yields of the monoalkylated product. | christuniversity.in, researchgate.net |
| FeCl₃ | Benzyl Acetates | Capable of benzylating o-xylene, but the arene had to be used as the solvent, and poor regioselectivity was observed. | ethz.ch |
Emerging Areas of Research and Unexplored Reactivity Patterns
Research is beginning to move beyond simple synthesis and towards leveraging the unique properties of these molecules in more complex systems. One emerging area is the use of co-reactants in a "single pot" synthesis to alter reaction rates and product selectivity, which could lead to more efficient and waste-free processes. bibliotekanauki.plresearchgate.net
The reactivity of the xylyl moiety itself is a field ripe for exploration. Studies on C-H bond activation using gold(III) or palladium catalysts with xylene substrates point towards new ways to functionalize these molecules. capes.gov.bracs.org The photochemistry of related compounds, such as the two-photon generation of xylylenes from dichloroxylenes, suggests that the photochemical reactivity of benzyl-o-xylol isomers is an unexplored domain that could yield novel reactive intermediates. core.ac.uk Furthermore, the oxidation of the methyl groups on the xylene ring, a known transformation, could be explored with greater precision to create valuable dicarboxylic acid derivatives. wikipedia.orgresearchgate.net
Potential for Novel Materials and Synthetic Applications in Chemical Sciences
The isomeric products of o-xylene benzylation are not just intermediates but also hold potential as functional molecules in their own right. Their inherent properties as solvents and heat transfer fluids are well-established. bibliotekanauki.pl More advanced applications are now emerging in materials science. For instance, nonfullerene acceptors for organic solar cells have been designed using isomeric benzyl side chains, where the interplay between the isomer structure and the processing solvent (such as o-xylene or m-xylene) was found to be critical for device performance. rsc.org
In supramolecular chemistry, o-xylene units have been used as linkers to create porphyrin dimers, and the resulting structures exhibit unique photophysical properties. mdpi.com There is also potential in polymer chemistry, where Friedel-Crafts polymerization of related benzyl halides has been used to create novel materials like tubular polymer nanofibers. rsc.org As synthetic building blocks, these molecules can serve as precursors to specialized ligands for catalysis, where their specific steric and electronic profiles can be used to tune the activity and selectivity of metal complexes. mdpi.comresearchgate.net
Challenges and Opportunities in the Academic Investigation of m-Benzyl-o-xylol Chemistry
A fundamental challenge in this area begins with nomenclature. The term "this compound" is ambiguous and not standard, which complicates literature searches and clear communication of chemical structures. Adopting precise IUPAC naming (e.g., 3,4-dimethyldiphenylmethane) is essential for future research.
The primary chemical challenges remain the selective synthesis and subsequent separation of the isomers. ethz.chatamanchemicals.com Overcoming these hurdles represents a significant opportunity. The development of highly regioselective catalysts could unlock the full potential of each specific isomer, as their distinct shapes and electronic properties likely lead to different behaviors in materials and biological systems. There is a vast opportunity to explore green and sustainable synthetic methodologies, moving beyond harsh Friedel-Crafts conditions towards metal-free systems or processes that operate under milder temperatures and pressures. ethz.ch
The systematic investigation of the reactivity and application of the individual, purified isomers of benzyl-o-xylene is largely an open field. By exploring their unique properties, chemists have the opportunity to design novel functional materials, develop more efficient catalytic systems, and contribute to a deeper fundamental understanding of structure-property relationships in substituted aromatic systems.
Table 2: Compound Names Mentioned in the Article
| Compound Name | Chemical Formula |
|---|---|
| o-Xylene (o-xylol) | C₈H₁₀ |
| m-Xylene (B151644) (m-xylol) | C₈H₁₀ |
| p-Xylene (B151628) (p-xylol) | C₈H₁₀ |
| Benzyl chloride | C₇H₇Cl |
| Benzyl alcohol | C₇H₈O |
| 3,4-Dimethyldiphenylmethane (3,4-DMDPM) | C₁₅H₁₆ |
| 2,3-Dimethyldiphenylmethane (2,3-DMDPM) | C₁₅H₁₆ |
| Toluene (B28343) | C₇H₈ |
| Benzene (B151609) | C₆H₆ |
| Phthalic anhydride (B1165640) | C₈H₄O₃ |
| Terephthalic acid | C₈H₆O₄ |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for m-Benzyl-o-xylol, and how can purity and yield be systematically evaluated?
- Methodological Answer :
- Design of Experiments (DOE) : Use factorial designs to optimize reaction parameters (e.g., temperature, solvent polarity, catalyst loading). For example, test polar aprotic solvents (DMF, DMSO) versus non-polar solvents (toluene) to assess their impact on regioselectivity .
- Purification : Employ column chromatography with gradient elution (hexane/ethyl acetate) followed by recrystallization. Monitor purity via HPLC (C18 column, 70:30 acetonitrile/water mobile phase, UV detection at 254 nm).
- Yield Calculation : Compare theoretical vs. isolated yields, accounting for side products (e.g., ortho- vs. para-substituted isomers) using GC-MS .
Q. How can spectroscopic and chromatographic techniques be applied to characterize m-Benzyl-o-xylol?
- Methodological Answer :
- NMR Analysis :
- ¹H NMR : Identify aromatic protons (δ 6.8–7.5 ppm) and benzyl methylene protons (δ 3.8–4.2 ppm). Use 2D COSY to resolve overlapping signals.
- ¹³C NMR : Confirm substitution patterns (e.g., ortho-xylol carbons at δ 110–125 ppm).
- HPLC : Use a reverse-phase column with UV detection to quantify purity. Calibrate against a certified reference standard.
- Mass Spectrometry : High-resolution ESI-MS can validate molecular weight (e.g., [M+H]⁺ at m/z 212.12) .
Q. What safety protocols are critical for handling m-Benzyl-o-xylol in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves (tested for chemical resistance) and ANSI-approved goggles. Use a fume hood for solvent-based reactions .
- Spill Management : Neutralize spills with inert adsorbents (vermiculite) and dispose via hazardous waste protocols.
- Exposure Monitoring : Conduct air sampling if volatilization is suspected (OSHA Method 58 for aromatic hydrocarbons) .
Advanced Research Questions
Q. How can contradictions in experimental data (e.g., conflicting reactivity or stability results) be resolved?
- Methodological Answer :
- Triangulation : Cross-validate results using multiple techniques (e.g., kinetic studies via UV-Vis spectroscopy and computational DFT calculations).
- Replication : Repeat experiments under controlled conditions (e.g., inert atmosphere) to isolate environmental variables .
- Statistical Analysis : Apply ANOVA to assess batch-to-batch variability or Grubbs’ test to identify outliers .
Q. What strategies are effective for establishing structure-activity relationships (SAR) in m-Benzyl-o-xylol derivatives?
- Methodological Answer :
- QSAR Modeling : Use software like Schrödinger’s Maestro to correlate substituent effects (e.g., Hammett σ values) with biological activity (e.g., enzyme inhibition).
- Checklist Approach : Evaluate key properties (logP, H-bond donors, steric bulk) against a predefined criteria matrix to prioritize derivatives .
- Comparative Studies : Benchmark against analogs (e.g., p-benzyl derivatives) using in vitro assays (e.g., IC₅₀ determination) .
Q. How can the stability of m-Benzyl-o-xylol under varying conditions (pH, temperature) be systematically assessed?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions. Monitor degradation via LC-MS.
- Accelerated Stability Testing : Store samples at 40°C/75% RH for 6 months and analyze monthly for decomposition products.
- Kinetic Modeling : Use Arrhenius plots to predict shelf life at standard storage conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
